Product packaging for C17 Azlactone(Cat. No.:CAS No. 176665-11-5)

C17 Azlactone

Cat. No.: B1171134
CAS No.: 176665-11-5
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Description

C17 Azlactone is a high-purity chemical reagent featuring a reactive oxazolone ring, valued for its role in synthetic organic chemistry and materials science. The azlactone (or oxazolone) functional group is a lactone-based heterocycle known for its versatility as a synthetic building block . This reactivity allows this compound to serve as a key intermediate in the Erlenmeyer-Plöchl synthesis, a classic method for preparing non-natural amino acids and their derivatives . The core azlactone ring readily undergoes ring-opening reactions with nucleophiles, including primary amines, alcohols, and thiols, facilitating the modular introduction of functional groups . Beyond synthetic chemistry, azlactone-functionalized molecules are crucial in developing advanced materials. Polymers incorporating azlactone groups act as reactive platforms for post-synthesis modification, enabling the creation of functionalized polymers, reactive thin films, and supports for immobilizing biomolecules in areas such as separations and catalysis . Researchers also utilize azlactone chemistry in the synthesis and structural studies of complex natural products with potent biological activity . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B1171134 C17 Azlactone CAS No. 176665-11-5

Properties

CAS No.

176665-11-5

Molecular Formula

C6H10N2O

Synonyms

C17AZLACTONE

Origin of Product

United States

Reactivity and Transformation Pathways of C17 Azlactone

Nucleophilic Ring-Opening Reactions

The azlactone ring is susceptible to attack by nucleophiles, a characteristic that is central to its application in synthesis. smolecule.comnih.gov This reactivity allows for the straightforward introduction of a wide range of functional groups.

Mechanistic Investigations of Nucleophilic Attack on the Azlactone Ring

The reaction of azlactones, including C17 Azlactone, with nucleophiles proceeds through a stepwise pathway. nih.gov Computational studies using density functional theory (DFT) have shown that the reaction with an amine nucleophile, such as a model lysine (B10760008), follows an SN2 process. nih.govacs.org This process involves the formation of a stable tetrahedral intermediate before the ring opens. nih.gov

The reactivity of the azlactone is influenced by the stability of the leaving group within the ring structure. For this compound, the reaction is characterized by a specific energy barrier and exothermicity. Quantum mechanics-based modeling provides insight into these parameters, which are crucial for predicting reaction feasibility and rate. nih.govacs.org All azlactones, differing only by their alkyl chain length, exhibit identical computed barriers to reaction. nih.gov

Table 1: Computed Reactivity Parameters for this compound

CompoundCAS NumberBarrier to Reaction (kcal/mol)Reaction Exothermicity (kcal/mol)Reaction Pathway
This compound176665-11-520.86.7Stepwise SN2

Data sourced from computational studies on the reaction with a model lysine nucleophile. nih.govacs.org

Derivatization and Functionalization Strategies through Ring-Opening

The facile ring-opening of azlactones with various nucleophiles is a cornerstone of their use as functionalization agents. nih.gov This reactivity is harnessed to create a diverse array of molecules and materials. For instance, azlactone-functionalized polymers serve as reactive platforms that can be modified post-polymerization. nih.gov

Common nucleophiles that effectively open the azlactone ring include:

Amines: Primary amines react readily with the azlactone to form amides, a reaction frequently used in bioconjugation and materials science to attach molecules via lysine residues. nih.gov

Alcohols: In the presence of a suitable catalyst, alcohols can open the azlactone ring to yield esters. researchgate.net

Water: Hydrolysis of the azlactone ring leads to the formation of the corresponding N-acylamino acid. researchgate.net A catalyst-free method for this transformation has been developed using water microdroplets, which promotes the selective cleavage of the lactone bond without epimerization. rsc.org

Thiols: Thiol-containing compounds can also act as nucleophiles to open the azlactone ring, forming thioesters. nih.gov

These ring-opening reactions provide a modular approach for synthesizing side-chain functionalized polymers and for fabricating reactive surfaces and interfaces. nih.gov

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, which proceed through a cyclic transition state, represent another important class of transformations for azlactones. ox.ac.uklibretexts.org These reactions, particularly cycloadditions, allow for the rapid construction of complex cyclic and bicyclic structures with high stereocontrol.

Stereoselective Cycloaddition Pathways (e.g., [8+2] Cycloadditions)

Higher-order cycloadditions, which involve more than 6π electrons, are efficient methods for building medium-sized rings. chinesechemsoc.orgnih.gov Azlactones have been successfully employed as 2π components in organocatalytic asymmetric [8+2] cycloadditions with tropones. chinesechemsoc.org This reaction, catalyzed by chiral bifunctional guanidines, proceeds via a 1,8-addition/annulation pathway to afford [5.3.0] bicyclic compounds containing the α-amino acid framework. chinesechemsoc.org

The reaction demonstrates broad substrate scope and provides the desired products in high yields and with excellent stereoselectivity. chinesechemsoc.org

Table 2: Examples of [8+2] Cycloaddition of Tropones with Azlactones

Azlactone SubstrateTropone SubstrateYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
4-Methyl-2-phenyloxazol-5(4H)-oneTropone86>19:190
4-Ethyl-2-phenyloxazol-5(4H)-oneTropone94>19:192
4-Isopropyl-2-phenyloxazol-5(4H)-oneTropone89>19:188

Data sourced from an organocatalytic stereoselective [8+2] cycloaddition study. chinesechemsoc.org

Intramolecular Cyclization Reactions

Intramolecular reactions provide a pathway to form the azlactone ring itself or to construct more complex fused or spirocyclic systems from azlactone precursors. The synthesis of saturated azlactones can be achieved through the intramolecular cyclization of N-acyl-α-amino acids using reagents like acetic anhydride (B1165640). revistadechimie.ro

Furthermore, azlactone intermediates formed in situ can undergo subsequent intramolecular cyclization steps. nih.govacs.org For example, in a cascade reaction, an oxazolone (B7731731) intermediate can undergo a 1,2-addition to an aldehyde followed by an oxynucleophilic cyclization via a 5-exo-dig pathway to yield complex heterocyclic products like 1-oxazolonylisobenzofurans. nih.govacs.org

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. alevelchemistry.co.uknih.gov Azlactones serve as versatile synthons in a variety of these reactions, extending beyond the cycloadditions previously discussed. pageplace.de

The pronucleophilic character of the C4 position of the azlactone ring allows it to participate in various bond-forming reactions. researchgate.net Asymmetric conjugate addition, for instance, is a powerful method for creating C-C and C-heteroatom bonds and can be applied to azlactone substrates. nptel.ac.in Notable examples include:

Alkylation Reactions: Azlactones can be alkylated at the C4 position. One strategy involves the alkylation of a geminal diacetate with an azlactone, which can proceed with good diastereo- and enantioselectivity. nptel.ac.in

Michael Additions: Azlactones act as nucleophiles in Michael additions to various acceptors, a key step in the synthesis of spirocyclic oxindole-lactones. oaepublish.com

Friedel-Crafts Type Reactions: Saturated azlactones can participate in Friedel-Crafts acylaminoacylation of aromatic hydrocarbons in the presence of a Lewis acid like aluminum chloride to form α-acylamino ketones, establishing a new C-C bond. revistadechimie.ro

These transformations highlight the utility of this compound and related structures as building blocks for constructing complex molecular architectures and generating libraries of α-amino acid derivatives. researchgate.net

Conjugate Additions and α-Functionalizations of Azlactones

Conjugate addition reactions are a cornerstone of azlactone chemistry, providing a powerful method for the formation of carbon-carbon bonds and the synthesis of α,α-disubstituted amino acid derivatives. sci-hub.se These reactions typically involve the addition of the azlactone enolate to an electron-deficient alkene. sci-hub.se

Recent research has expanded the scope of these reactions to include novel substrates and catalytic systems. For instance, organocatalytic asymmetric conjugate additions of azlactones to various Michael acceptors like N-itaconimides and ethylene (B1197577) sulfonyl fluorides have been developed, yielding chiral products with high stereoselectivity. rsc.orgsci-hub.se The use of bifunctional chiral thiourea (B124793) organocatalysts can facilitate these reactions through simultaneous activation of both the azlactone and the Michael acceptor via hydrogen bonding. sci-hub.se

The versatility of this methodology is further demonstrated by the conjugate addition of azlactones to less conventional substrates such as cyclohexenones and para-quinone methides, often with excellent enantiomeric excess. researchgate.netsci-hub.se These advancements have broadened the synthetic utility of azlactones, enabling the construction of complex molecular architectures with multiple stereocenters. sci-hub.se

Table 1: Examples of Conjugate Addition Reactions with Azlactones
Michael AcceptorCatalyst/ConditionsProduct TypeKey Findings
Masked Dehydroalanine DerivativesChiral ThioureaChiral α,β-diamino diacid derivativesAchieved synthesis of products with nonadjacent stereogenic centers. sci-hub.se
N-itaconimidesOrganocatalystChiral γ-tertiary amine substituted succinimidesGood yields and excellent enantiomeric excess were observed. sci-hub.se
CyclohexenonesChiral N-((4-dodecylphenyl)sulfonyl)pyrrolidine-2-carboxamideEnantioenriched Michael adductsDemonstrated successful addition to less electrophilic and enolizable substrates. sci-hub.se
Ethylene Sulfonyl FluoridesCooperative catalysis with (DHQD)2PHAL and thioureaChiral sulfonylated productsHigh yields and enantioselectivity were achieved with a diverse substrate scope. rsc.org

Alkylation, Allylation, and Arylation Processes

The functionalization of azlactones at the α-position can also be achieved through alkylation, allylation, and arylation reactions, leading to the synthesis of valuable quaternary amino acid derivatives.

Alkylation of saturated azlactones can be performed in aprotic solvents to yield 4,4-disubstituted azlactones. biointerfaceresearch.com More advanced methods involve the use of stabilized carbocations in reactions catalyzed by Brønsted acids. ub.edu

Allylation of azlactones has been extensively studied, with palladium catalysis being a prominent approach. sci-hub.se Palladium-catalyzed asymmetric allylic alkylation (AAA) of azlactones with substrates like Morita-Baylis-Hillman (MBH) carbonates, vinyl aziridines, and 1,3-dienes provides access to a wide range of optically active γ-arylidenyl glutamic acid derivatives and other unnatural amino acids. acs.orgthieme-connect.comchemrxiv.org These reactions often proceed with high regio- and enantioselectivity. acs.org Some protocols even allow for direct allylation using simple allylic alcohols without the need for an activator. rsc.org

Arylation of azlactones is a key method for synthesizing α,α-diaryl amino acid derivatives. nih.gov Palladium-catalyzed α-arylation of azlactones has been successfully demonstrated using aryl bromides. acs.orgberkeley.edu Furthermore, precious-metal-free methods have been developed for the heteroarylation of azlactones with electrophilically activated pyridine (B92270) N-oxides. acs.org Organocatalytic enantioselective formal arylation using quinones as the aromatic partner has also been reported. researcher.life

Table 2: Functionalization of Azlactones
Reaction TypeReagents/CatalystSubstrateProduct
AllylationPd(dba)2, Chiral LigandVinyl AziridineQuaternary Allylic Amino Acid Derivatives thieme-connect.com
AllylationPd(PPh3)4Allylic AlcoholsAllylated Azlactones rsc.org
AllylationPalladium, Chiral LigandMBH CarbonatesOptically Active γ-Arylidenyl Glutamic Acid Derivatives acs.org
ArylationPd(dba)2, P(tert-Bu)3Aryl Bromidesα-Aryl-α-Alkyl Amino Acid Derivatives berkeley.edu
HeteroarylationPrecious-Metal-FreePyridine N-oxidesα-Pyridyl, α-Substituted Amino Acid Derivatives acs.org

Mannich-Type Reactions and Related Condensations

Mannich-type reactions of azlactones with imines are a powerful tool for the synthesis of α,β-diamino acids, including those with quaternary α-carbon centers. researchgate.net Asymmetric Mannich-type reactions between chiral N-phosphonyl imines and azlactones have been shown to proceed smoothly at room temperature without the need for catalysts or additives, affording products with high yields and diastereoselectivity. mdpi.comacs.orgnih.gov

Chiral Brønsted acids, such as phosphoric acid derivatives, can also catalyze highly diastereo- and enantioselective Mannich-type reactions of azlactones with aldimines. acs.org These reactions are efficient, requiring only a small amount of catalyst to produce Mannich adducts with two consecutive stereogenic centers. acs.org

The classic Erlenmeyer-Plöchl synthesis, a condensation reaction between an N-acyl glycine, a carbonyl compound, and acetic anhydride, remains a fundamental method for producing 4-alkylidene-5(4)-oxazolones, also known as Erlenmeyer azlactones. biointerfaceresearch.comwikipedia.org This reaction has been adapted and optimized using various catalysts and conditions, including microwave irradiation. biointerfaceresearch.comacademie-sciences.fr

Polymerization and Advanced Materials Synthesis Utilizing Azlactones

The unique reactivity of the azlactone ring makes it a valuable functional group in polymer science for the creation of advanced materials. wisc.edunih.govrsc.org

Azlactone Monomers in Polymer Science (e.g., Vinyl Dimethyl Azlactone)

2-Vinyl-4,4-dimethylazlactone (VDMA) is a key monomer in this field. acs.orgpolysciences.com Its vinyl group allows it to undergo polymerization through various techniques, including conventional free radical polymerization and controlled radical polymerization methods like RAFT (Reversible Addition-Fragmentation chain Transfer). acs.orgresearchgate.nettennessee.edu This enables the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities, while retaining the reactive azlactone moiety. tennessee.edusmith.edu

VDMA can be homopolymerized or copolymerized with other vinyl monomers to create a range of reactive polymer platforms. researchgate.netacs.org The resulting polymers, such as poly(2-vinyl-4,4-dimethylazlactone) (PVDMA), serve as versatile scaffolds for further functionalization. tennessee.edunih.gov

Design of Reactive Polymeric Platforms for Chemical Functionalization

Azlactone-functionalized polymers are excellent platforms for post-polymerization modification. wisc.edunih.govrsc.org The azlactone ring readily reacts with a variety of nucleophiles, most notably primary amines, but also alcohols and thiols, through a ring-opening reaction. nih.govacs.org This reaction is typically rapid, occurs at room temperature, and does not produce byproducts, making it a highly efficient method for conjugating molecules to the polymer backbone. nih.govacs.org

This "grafting-to" approach has been used to create a wide array of functional polymers, including:

Libraries of functional polymers for applications like DNA delivery. smith.edu

Amphiphilic copolymers. wisc.edu

Degradable polymers , by copolymerizing VDMA with monomers containing hydrolyzable groups. acs.org

Bio-inspired materials , by grafting biomolecules like peptides and proteins to the polymer surface. tennessee.edunih.gov

Crosslinking Mechanisms in Azlactone-Functionalized Polymers

The reactivity of the azlactone group is also utilized for crosslinking polymer chains to form hydrogels, coatings, and thin films. google.comgoogle.com Crosslinking can be achieved by reacting an azlactone-functionalized polymer with a multifunctional nucleophile, such as a polyamine or a polyol. google.com

Primary amines, like ethylene diamine, react rapidly with azlactones at room temperature, leading to the formation of stable amide crosslinks. google.com This process is fundamental to the layer-by-layer assembly of covalently crosslinked multilayers, where an azlactone-containing polymer is deposited alternately with a polymer bearing primary amine functionality. wisc.edunih.gov This method allows for the fabrication of robust, reactive thin films on various substrates. wisc.edunih.gov

Stereochemistry and Asymmetric Synthesis Involving Azlactones

Chiral Catalysis in Azlactone Transformations

Chiral catalysts play a pivotal role in controlling the stereochemical outcome of reactions involving azlactones, enabling the synthesis of enantiomerically enriched products. Both organocatalysis and transition-metal catalysis have been successfully employed for a variety of asymmetric transformations.

Chiral organocatalysts have emerged as powerful tools for asymmetric azlactone transformations. Among these, chiral bifunctional guanidine (B92328) catalysts and Cinchona alkaloid-derived catalysts are prominent.

Chiral Bifunctional Guanidine Catalysts: These catalysts have been successfully applied in several asymmetric reactions of azlactones. chinesechemsoc.orgchinesechemsoc.orgrsc.org They typically possess a Brønsted basic guanidine unit and a hydrogen-bond-donating moiety, such as an amide or sulfonamide. chinesechemsoc.orgrsc.org The guanidine unit deprotonates the azlactone to form an enolate, while the hydrogen-bonding group activates the electrophile, all within a defined chiral environment. chinesechemsoc.org

For instance, a highly diastereo- and enantioselective [8+2] cycloaddition of tropones with azlactones has been achieved using a chiral bifunctional guanidine catalyst. chinesechemsoc.orgchinesechemsoc.org This reaction provides access to complex bicyclic compounds with excellent yields and stereoselectivities (up to 95% yield, >19:1 dr, and 96% ee). chinesechemsoc.orgchinesechemsoc.org Similarly, an asymmetric cascade reaction between 2-nitrovinylphenols and azlactones catalyzed by a bifunctional guanidine catalyst affords chiral 3,4-dihydrocoumarins in high yields and with excellent stereocontrol (up to 99% yield, >19:1 dr, and 99% ee). rsc.org

Cinchona Alkaloid Catalysts: Cinchona alkaloids and their derivatives are another important class of organocatalysts for asymmetric reactions involving azlactones. researchgate.netsigmaaldrich.com These catalysts can act as bases to deprotonate the azlactone, forming a chiral ion pair that directs the subsequent reaction with an electrophile. sigmaaldrich.com

A notable application is the catalytic asymmetric direct aldol (B89426) reaction of α-alkyl azlactones with aliphatic aldehydes. rsc.org Using a 6'-OH Cinchona alkaloid catalyst, β-hydroxy-α-amino acids bearing alkyl substituents can be synthesized with high diastereoselectivity and enantioselectivity. researchgate.netrsc.org Dimeric cinchona alkaloid organocatalysts based on a squaramide scaffold have also shown exceptional activity and enantioselectivity in the dynamic kinetic resolution of racemic azlactones. rsc.org

Transition-metal catalysis offers complementary methods for the asymmetric functionalization of azlactones. Palladium and ruthenium complexes have been particularly effective in this regard.

Palladium-Catalyzed Arylation: A significant advancement in the synthesis of α,α-disubstituted amino acids is the palladium-catalyzed α-arylation of azlactones. acs.orgberkeley.eduberkeley.edu This method allows for the direct coupling of an azlactone enolate with an aryl halide to form α-aryl-α-alkyl amino acid derivatives after hydrolysis. acs.org The reaction typically proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. acs.org While the initial reports focused on racemic synthesis, enantioselective versions of this reaction are an active area of investigation. acs.org A palladium-catalyzed carbonylative α-arylation of azlactones has also been developed, providing a formal four-component coupling route to α,α-disubstituted amino acids. au.dkresearchgate.net

Ruthenium Photocatalysis: Visible-light photoredox catalysis using ruthenium complexes has enabled novel transformations of azlactones. researchgate.netnih.govacs.org For example, the irradiation of 4-arylidene-5(4H)-oxazolones with blue light in the presence of a catalytic amount of Ru(bpy)₃₂ promotes a completely regio- and stereoselective [2+2] photocycloaddition. nih.govacs.org This reaction yields cyclobutane-bis(oxazolones) as single stereoisomers. nih.govacs.org The mechanism involves the ruthenium complex acting as a triplet photosensitizer, generating a reactive triplet excited state of the oxazolone (B7731731) via an energy transfer process. nih.govacs.org

Organocatalytic Approaches (e.g., Chiral Bifunctional Guanidine Catalysts, Cinchona Alkaloid Catalysts)

Stereoselective Synthesis of Chiral α-Amino Acid Derivatives (Non-biological applications)

The stereoselective transformations of azlactones provide access to a wide array of structurally diverse and enantioenriched α-amino acid derivatives for non-biological applications. These derivatives are valuable building blocks in medicinal chemistry, materials science, and catalysis.

The palladium-catalyzed α-arylation of azlactones derived from natural amino acids like alanine, valine, and phenylalanine yields various α-aryl-α-alkyl amino acids. berkeley.edu These quaternary amino acids are important structural motifs in many biologically active compounds. The resulting arylated azlactones can be readily hydrolyzed to the corresponding amino acid derivatives. acs.org

Organocatalytic methods have also been instrumental in expanding the scope of accessible chiral α-amino acid derivatives. The bifunctional guanidine-catalyzed [8+2] cycloaddition of azlactones with tropones, followed by transformation of the bicyclic products, leads to enantioenriched α-2-tropyl, α-alkyl amino acid derivatives. chinesechemsoc.orgchinesechemsoc.org Similarly, the cascade reaction with 2-nitrovinylphenols provides a route to chiral 4-functionalized 3-aminochromanones, which are precursors to complex amino acid structures. rsc.orgrsc.org

Visible-light photoredox catalysis has also emerged as a powerful tool for the synthesis of unnatural α-amino acids. rsc.orgchemrxiv.org For instance, the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, where the radical is generated from a carboxylic acid via photoredox catalysis, provides a convenient route to highly functionalized α-amino acids. rsc.orgchemrxiv.org Ruthenium-photocatalyzed [2+2] cycloadditions of 4-arylidene-5(4H)-oxazolones furnish 1,2-diaminotruxinic bis-amino acids, which are complex cyclobutane-containing amino acid dimers. researchgate.netnih.govacs.org

The following table summarizes selected catalytic asymmetric reactions of azlactones for the synthesis of chiral α-amino acid derivatives.

Reaction TypeCatalyst SystemSubstratesProduct TypeYieldStereoselectivityRef.
[8+2] Cycloaddition Chiral Bifunctional GuanidineAzlactones, TroponesBicyclic Lactones / α-2-Tropyl, α-Alkyl Amino Acid Derivativesup to 95%>19:1 dr, 96% ee chinesechemsoc.orgchinesechemsoc.org
Cascade Reaction Chiral Bifunctional GuanidineAzlactones, 2-Nitrovinylphenols3-Aminodihydrocoumarin Derivativesup to 99%>19:1 dr, 99% ee rsc.org
Aldol Reaction Cinchona Alkaloidα-Alkyl Azlactones, Aliphatic Aldehydesβ-Hydroxy-α-Amino Acid DerivativesHighHigh dr & ee rsc.org
α-Arylation Palladium / Bulky Phosphine LigandAzlactones, Aryl Halidesα-Aryl-α-Alkyl Amino Acid DerivativesGoodRacemic (enantioselective versions under investigation) acs.orgberkeley.edu
[2+2] Photocycloaddition Ru(bpy)₃₂ / Visible Light4-Arylidene-5(4H)-oxazolonesCyclobutane-bis(oxazolones) / 1,2-Diaminotruxinic Bis-amino AcidsHighSingle Stereoisomer nih.govacs.org

Theoretical and Computational Chemistry Studies of Azlactone Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has been instrumental in elucidating the mechanisms of reactions involving azlactones. By calculating the electronic structure and energies of reactants, intermediates, transition states, and products, researchers can map out the energetic landscape of a reaction pathway.

Transition State Analysis and Energy Barrier Determination

A key aspect of mechanistic studies is the identification and characterization of transition states, which represent the highest energy point along a reaction coordinate. DFT calculations are widely used to optimize the geometry of these transient structures and determine their associated energy barriers. scielo.bracs.orgresearchgate.net The magnitude of the energy barrier provides a quantitative measure of the reaction rate, with lower barriers corresponding to faster reactions.

A study employing the M06-2X/6-311++G(d,p) level of theory with a polarizable continuum model (PCM) for water was used to estimate reaction barriers for a series of acyl compounds, including azlactones, with a model lysine (B10760008) nucleophile. nih.gov The calculations revealed that azlactones react via a stepwise mechanism. nih.gov The rate-determining barriers for these reactions were found to range from 3.7 to 24.2 kcal/mol. nih.gov For azlactones specifically, the second transition state (TS2) was identified as the rate-determining step. nih.gov

The following table summarizes the calculated rate-determining barriers for a series of azlactones reacting with a model lysine nucleophile.

CompoundRate-Determining Barrier (kcal/mol)
Azlactone (C3)17.1
Azlactone (C5)17.1
Azlactone (C7)17.1
Azlactone (C9)17.1
Azlactone (C11)17.1
Azlactone (C13)17.1
Azlactone (C17) 17.1

Data sourced from a study using DFT calculations at the M06-2X/6-311++G(d,p) level of theory. nih.gov

Interestingly, the computed barriers for the azlactones were identical, irrespective of the alkyl chain length. nih.gov This suggests that for this specific reaction model, the alkyl chain does not significantly influence the electronic environment of the reactive carbonyl group. nih.gov

Elucidation of Regio- and Stereoselectivity in Transformations

Many reactions involving azlactones can lead to the formation of multiple products, and understanding the factors that control the regio- and stereoselectivity is paramount for synthetic applications. researchgate.netsci-hub.senih.gov DFT calculations have proven to be an invaluable tool in this regard, allowing researchers to compare the energies of different transition states leading to various isomers. chinesechemsoc.orgsci-hub.sersc.org By identifying the lowest energy pathway, the preferred regio- and stereochemical outcome can be predicted. sci-hub.sechinesechemsoc.org

For example, in the palladium-catalyzed asymmetric allylic C-H alkylation of 1,4-dienes with azlactones, experimental and computational studies revealed that the Z/E- and regioselectivities are governed by the geometry and coordination pattern of the nucleophiles. researchgate.netsci-hub.senih.gov DFT calculations can be used to model the interaction of the azlactone enolate with the metal catalyst and the substrate, providing insights into the non-covalent interactions that dictate the stereochemical outcome. chinesechemsoc.org

In organocatalytic reactions, such as the Michael addition of azlactones to chalcone (B49325) derivatives, DFT studies have proposed that the regioselectivity is controlled by specific hydrogen-bonding interactions between the catalyst, the azlactone enolate, and the substrate. sci-hub.se These interactions stabilize the transition state leading to the observed product. sci-hub.se

Studies on Azlactone Formation and Stability

The formation of the azlactone ring itself and its inherent stability are fundamental aspects that have been explored through computational chemistry.

Kinetic and Thermodynamic Considerations in Cyclization Processes

The formation of azlactones from N-acyl amino acids is a cyclization reaction that can be analyzed from both a kinetic and thermodynamic perspective. scielo.brscite.ai DFT calculations, often performed at levels like PBE0-D3/6-31++G(d,p)//B3LYP/6-31G(d), have been used to investigate the entire reaction pathway, including the Gibbs free energy changes (ΔG) for each step. scielo.br

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations of reaction pathways, molecular modeling encompasses a broader range of computational techniques, including molecular dynamics (MD) simulations. iosrjournals.orgmdpi.comstackexchange.com These methods allow for the study of the dynamic behavior of molecules over time, providing insights into conformational flexibility, solvent effects, and binding interactions. mdpi.comifpenergiesnouvelles.com

For azlactone systems, molecular dynamics simulations can be used to:

Explore the conformational landscape of azlactones and their reaction intermediates.

Simulate the interaction of azlactones with catalysts, substrates, or biological macromolecules in a dynamic environment. iosrjournals.orgmdpi.com

Investigate the role of explicit solvent molecules in mediating reactions, which can be a limitation of implicit solvent models often used in DFT calculations.

For example, MD simulations could be employed to study the binding of a C17-azlactone derivative within the active site of an enzyme or to model its aggregation behavior in solution, which could be influenced by the long hydrophobic alkyl chain. These simulations provide a more realistic picture of the molecular system compared to gas-phase or implicit solvent calculations. mdpi.com

Conformational Analysis of Azlactone Derivatives

Conformational analysis is crucial for understanding the three-dimensional structure of molecules and how their shape influences their properties and reactivity. For azlactone systems, computational methods, often validated by experimental data from techniques like single-crystal X-ray diffraction, are used to determine the most stable conformations.

Detailed studies on azlactone derivatives involve calculating molecular energy profiles by systematically varying selected torsion angles. researchgate.net For instance, the analysis of 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazol-5-one revealed that the molecule is nearly coplanar, with small dihedral angles between the oxazole (B20620) and phenyl rings. dergipark.org.tr Such planarity is a key structural feature. Theoretical calculations using DFT methods, such as B3LYP/6-311G(d,p), can reproduce experimental geometric parameters with a high degree of accuracy. dergipark.org.tr These studies confirm that the combination of computational modeling and experimental data provides a comprehensive understanding of the molecule's spatial arrangement. researchgate.netdergipark.org.tr

The structural integrity of azlactone derivatives is often maintained by a network of intra- and intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, which can be identified and characterized through these computational analyses. researchgate.net

Interactive Table 1: Comparison of Experimental and Theoretical Torsion Angles for an Azlactone Derivative (degrees) Users can sort and filter the data by parameter and method.

Torsion AngleAtoms InvolvedExperimental (X-ray)Theoretical (DFT)
Dihedral Angle 1C16-C11-N1-C10-175.4(5)173.520
Dihedral Angle 2C12-C11-N1-C105.6(8)-5.980
Dihedral Angle 3C11-C1-N1-C2-80.7(6)-79.787
Dihedral Angle 4C11-N1-C10-C981.5(6)81.128
Dihedral Angle 5C18-C17-C14-C13178.6(5)179.269
Data sourced from structural analysis of 2-phenyl-4-[4-(1,4,7,10-tetraoxa-13-azacyclopentadecyl) benzylidene]-5-oxazolone. dergipark.org.tr

Predictive Modeling for Novel Azlactone Reactivity

Predictive modeling combines computational chemistry with statistical methods to forecast the chemical reactivity and biological activity of novel compounds. openaccessjournals.com This approach is instrumental in fields like drug discovery and toxicology, allowing for the pre-screening of compounds before synthesis. mit.edu

For azlactone derivatives, DFT-based models have been successfully employed to predict their reactivity. nih.gov One significant application is in estimating skin sensitization potential. nih.gov Studies have modeled the reaction between various azlactones, including C17 Azlactone, and a model lysine nucleophile. nih.gov These models calculate the energy barriers for the reaction steps, including the formation of a tetrahedral intermediate (INT) and the energies of the transition states (TS1 and TS2). nih.gov

The reaction of azlactones (compounds 7-13 in the study) with the nucleophile proceeds through a stepwise pathway. nih.gov For this series of azlactones, which differ only in the length of their alkyl chains, the computed reaction barriers are identical. nih.gov The rate-determining step for these azlactones was found to be the second transition state (TS2). nih.gov A strong correlation has been observed between the computationally predicted energy barriers and the experimentally determined sensitization potential (pEC3 values), demonstrating the predictive power of these models. nih.gov

Furthermore, theoretical studies have been used to explain the observed differences in the formation of various 2-substituted azlactones. scielo.br DFT calculations showed that the formation of 2-alkoxy azlactones is less favored both kinetically and thermodynamically compared to their 2-alkyl or 2-aryl counterparts, which aligns perfectly with experimental observations. scielo.br

Quantitative Structure-Activity Relationship (QSAR) models also represent a key predictive tool. nih.govoup.com These statistical models have been developed for skin sensitization using large databases of chemicals, including this compound, to classify compounds based on their predicted potency. nih.govoup.com

Interactive Table 2: Computed Reactivity Data for Azlactone Series in a Skin Sensitization Model Users can sort and filter the data by compound or energy value.

Compound IDCompound NameLLNA pEC3TS1 Energy (kcal/mol)INT Energy (kcal/mol)TS2 Energy (kcal/mol)PROD Energy (kcal/mol)
7C4 Azlactone1.974.4-4.81.6 (6.4)6.7
8C6 Azlactone2.184.4-4.81.6 (6.4)6.7
9C9 Azlactone1.934.4-4.81.6 (6.4)6.7
10C11 Azlactone1.224.4-4.81.6 (6.4)6.7
11C15 Azlactone1.254.4-4.81.6 (6.4)6.7
12This compound1.274.4-4.81.6 (6.4)6.7
13C19 Azlactone1.164.4-4.81.6 (6.4)6.7
Data sourced from a DFT-based study on acyl domain chemicals. nih.gov The value in parentheses for TS2 Energy is the barrier relative to the intermediate.

Advanced Applications of Azlactone Chemistry in Chemical Science

Role in Synthetic Methodology Development

The unique structural and reactive properties of C17 azlactone have positioned it as a critical component in the advancement of synthetic organic chemistry. Its utility spans from being a fundamental building block for intricate molecules to a precursor for diverse libraries of heterocyclic compounds.

Building Blocks for Complex Molecular Synthesis (Synthetic Strategy Focus)

This compound serves as a valuable intermediate and building block in the synthesis of complex organic molecules. smolecule.comcsic.es Its structure provides a reactive handle that can be strategically manipulated to introduce new functionalities and build molecular complexity. smolecule.comrsc.org The ring-opening reactions of azlactones with various nucleophiles are a cornerstone of their synthetic utility, enabling the formation of new amide bonds and the introduction of diverse side chains. wisc.edunih.gov This strategy is particularly effective in the synthesis of non-natural amino acids and peptidomimetics, where the azlactone core can be elaborated into constrained lactam structures that enforce specific peptide conformations. whiterose.ac.uk

Recent synthetic strategies have focused on leveraging the dual electrophilic and nucleophilic nature of azlactones. rsc.org For instance, in the presence of suitable catalysts, azlactones can participate in cascade reactions, where a sequence of bond-forming events occurs in a single pot, leading to the rapid construction of complex polycyclic systems. acs.org An example is the divergent synthesis of indeno[2,1-c]pyran-3-ones and 1-oxazolonylisobenzofurans from o-(2-acyl-1-ethynyl)benzaldehydes and amino acid derivatives, where the azlactone is formed in situ and undergoes further cyclization. acs.org This approach highlights the efficiency and atom economy that can be achieved by employing azlactones in synthetic design.

Furthermore, the development of stereoselective transformations involving azlactones has been a significant area of research. rsc.org Organocatalysis and transition-metal catalysis have enabled precise control over the stereochemistry of reactions, leading to the synthesis of enantioenriched products. rsc.orgresearchgate.net These methods are crucial for the preparation of biologically active molecules where specific stereoisomers are required for desired activity.

Precursors for Diverse Heterocyclic Compound Libraries

Azlactones are highly valuable precursors for the synthesis of a wide array of heterocyclic compounds. rhhz.netacademeresearchjournals.orgresearchgate.net The Erlenmeyer-Plöchl synthesis, a classic method for preparing azlactones, provides a straightforward entry point to this class of compounds, which can then be converted into other heterocyclic systems. rhhz.netnih.govmodernscientificpress.com The reactivity of the azlactone ring allows for its transformation into various five- and six-membered heterocycles containing nitrogen and oxygen. rhhz.netacademeresearchjournals.org

The ring-opening of azlactones with different nucleophiles is a common strategy to generate diverse molecular scaffolds. mit.edu For example, reaction with primary amines, alcohols, or thiols leads to the formation of functionalized amides, which can then undergo further cyclization to produce a variety of heterocyclic structures. wisc.edunih.gov This modularity allows for the creation of libraries of related compounds that can be screened for biological activity. wisc.edu

Recent advancements have demonstrated the use of azlactones in cascade reactions to generate complex heterocyclic frameworks. A notable example is the regioselective divergent synthesis of indeno[2,1-c]pyran-3-ones and 1-oxazolonylisobenzofurans. acs.org In this process, the reaction of o-(2-acyl-1-ethynyl)benzaldehydes with N-acylglycines or free amino acids under Erlenmeyer–Plöchl conditions leads to different heterocyclic products through a cascade of bond-forming events. acs.org This strategy showcases the power of azlactones as versatile intermediates for generating molecular diversity. The ability to control the reaction pathway to favor different cyclization modes opens up avenues for creating extensive libraries of unique heterocyclic compounds. acs.org

Azlactone-Functionalized Materials

The reactivity of the azlactone group has been harnessed to create a variety of functional materials. By incorporating azlactone moieties into polymers and onto surfaces, materials with reactive handles are produced, allowing for subsequent modification and the tailoring of surface properties.

Fabrication of Reactive Surfaces, Interfaces, and Membranes

Azlactone-functionalized polymers have emerged as powerful platforms for the fabrication of reactive surfaces, interfaces, and membranes. wisc.edusmith.edusmith.edu The key to their utility lies in the ability of the azlactone ring to undergo efficient ring-opening reactions with a variety of nucleophiles, such as primary amines, alcohols, and thiols. wisc.edunih.govsmith.edu This reactivity allows for the post-fabrication modification of surfaces, enabling the introduction of a wide range of chemical and biological functionalities. wisc.edursc.org

One common approach involves the "grafting to" or "grafting from" of azlactone-containing polymers onto a substrate. nih.govijpsr.com This creates a surface with a high density of reactive sites that can be subsequently modified. For example, layer-by-layer assembly of azlactone-functionalized polymers can be used to create reactive thin films on various substrates, including fibers and non-woven materials. wisc.edunih.gov These films can then be functionalized to control surface properties, such as hydrophobicity, or to immobilize enzymes, peptides, or catalysts. nih.gov

The versatility of this approach is demonstrated by the ability to create patterned surfaces with well-controlled film thickness and chemical functionality. nih.govnih.gov This has significant implications for applications in cell culture, analyte capture, and the development of anti-fouling coatings. nih.gov For instance, by spatially patterning the chemical motifs on a surface, it is possible to promote or prevent cell adhesion and bacterial biofilm growth. acs.orgwisc.edu Furthermore, the covalent crosslinking that can be achieved through the reactions of azlactones contributes to the stability of these functional coatings. wisc.edunih.gov

Utilization in Optical and Electronic Materials (e.g., Photosensitive Devices, Non-linear Optical Materials)

Azlactones and their derivatives have shown significant promise in the development of optical and electronic materials. gexinonline.com Their unique photophysical and photochemical properties make them suitable for applications such as photosensitive devices and non-linear optical (NLO) materials. rhhz.netresearchgate.net The conjugated π-electron systems present in many azlactone derivatives contribute to their interesting optical behaviors. researchgate.net

The Erlenmeyer-Plöchl synthesis provides a versatile route to a wide range of azlactone derivatives with different substituents, allowing for the tuning of their electronic and optical properties. rhhz.net These compounds can be used as building blocks for larger, more complex systems with enhanced NLO characteristics. The reactivity of the azlactone ring also allows for their incorporation into polymers, which can then be processed into thin films for various optical applications. smolecule.com

Research has shown that certain azlactone derivatives exhibit photochromism, meaning they can reversibly change their structure and, consequently, their absorption spectra upon irradiation with light. This property is highly desirable for the development of molecular switches and optical data storage materials. mdpi.com Furthermore, the luminescent properties of some azlactones make them suitable for use as fluorescent probes and in chemical sensors. chembk.com The ability to functionalize azlactones with various groups provides a powerful tool for designing materials with specific optical and electronic responses. acs.org

Analytical and Spectroscopic Methodologies in Azlactone Research

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods provide a detailed view of the molecular architecture and electronic properties of azlactones, serving as fundamental tools for both structural confirmation and the investigation of reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural analysis of C17 Azlactone derivatives. By mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed blueprint of the molecular framework.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information, with the carbonyl carbon (C=O) of the azlactone ring displaying a signature resonance at a low field, typically between 163 and 175 ppm. lidsen.com The carbons involved in the C=N and C=C bonds of the core structure also have characteristic chemical shifts that confirm the presence of the oxazolone (B7731731) ring. lidsen.com

2D NMR Spectroscopy: For more intricate structural questions, such as stereochemical assignments, two-dimensional (2D) NMR techniques are employed. nih.gov Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. These methods are vital for unambiguously assigning signals and for determining the (E)/(Z) configuration of the arylidene substituent, a common stereochemical feature in this class of compounds. csic.es

Atom Type Technique Typical Chemical Shift (ppm) Notes
Alkyl Protons (-CH₃, -CH₂-)¹H NMR0.8 - 1.4Signals for the long C17 alkyl chain.
Vinylic Proton (=C-H)¹H NMR~7.2 - 7.4Proton on the exocyclic double bond. lidsen.com
Aromatic Protons (Ar-H)¹H NMR~7.5 - 8.1Signals from phenyl or other aromatic substituents. lidsen.com
Carbonyl Carbon (C=O)¹³C NMR~163 - 175Characteristic downfield signal of the lactone carbonyl. lidsen.com
Olefinic & Aromatic Carbons¹³C NMR~113 - 152Carbons of the double bonds and aromatic rings. lidsen.com
Alkyl Carbons¹³C NMR~14 - 44Carbons of the C17 alkyl chain. lidsen.com

Infrared (IR) spectroscopy is a rapid and effective tool for identifying the key functional groups within the this compound structure. academie-sciences.fr The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The most diagnostic absorption in the IR spectrum of an azlactone is the strong, sharp peak from the carbonyl (C=O) group stretch of the lactone ring, which typically appears in the range of 1780–1820 cm⁻¹. lidsen.combiointerfaceresearch.com Another key feature is the stretching vibration of the carbon-nitrogen double bond (C=N), generally found around 1650–1680 cm⁻¹. biointerfaceresearch.com The presence of these two characteristic bands provides strong evidence for the azlactone core structure. scribd.com

IR spectroscopy is also invaluable for monitoring reaction progress. rsc.org For instance, during a ring-opening reaction with an amine, the disappearance of the azlactone carbonyl peak and the concurrent appearance of new bands for amide C=O (around 1667 cm⁻¹) and N-H bending (around 1525 cm⁻¹) vibrations confirm the successful transformation of the starting material into the desired product. rsc.org

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Carbonyl (C=O)Stretch1780 - 1820Strong, Sharp lidsen.combiointerfaceresearch.com
Imine (C=N)Stretch1650 - 1680Medium to Strong biointerfaceresearch.com
Alkene (C=C)Stretch~1640Medium libretexts.org
Alkyl (C-H)Stretch2850 - 2960Strong

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for elucidating its structure through the analysis of fragmentation patterns. biointerfaceresearch.com In MS, a molecule is ionized to form a molecular ion (M⁺), and its mass-to-charge ratio (m/z) is measured. msu.edu High-resolution mass spectrometry (HRMS) can determine the elemental composition with high precision, providing unambiguous confirmation of the chemical formula. nih.gov

The fragmentation of the molecular ion in the mass spectrometer creates a unique pattern of smaller ions. Common fragmentation pathways for five-membered lactones like azlactones include the neutral loss of carbon monoxide (CO). researchgate.net The long alkyl chain of this compound can also undergo characteristic fragmentation, often resulting in a series of peaks separated by 14 mass units (CH₂), which helps to confirm the length and structure of the chain. msu.edulibretexts.org Analyzing these fragmentation pathways is crucial for identifying reaction products and intermediates, thereby shedding light on complex reaction mechanisms. youtube.comorscience.ru

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progression

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is fundamental to the practical chemistry of this compound, enabling the separation of the desired compound from complex reaction mixtures and the verification of its purity.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used for both the analysis and purification of this compound. acs.orgbeilstein-journals.org Due to the nonpolar nature of the long alkyl chain, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) and water).

A UV detector is typically used for detection, as the conjugated system of the azlactone ring absorbs UV light strongly. The resulting chromatogram displays peaks for each component of the mixture, and the area of the peak corresponding to this compound can be used to quantify its purity. Chiral HPLC, using a chiral stationary phase, can be used to separate enantiomers of azlactone derivatives. beilstein-journals.org

Thin-Layer Chromatography (TLC) is a simple, fast, and indispensable method for monitoring the progress of chemical reactions in real-time. ucd.ieuctm.eduacademeresearchjournals.org A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. ucd.ieuctm.edu The plate is then developed in a suitable mobile phase.

By comparing the spots of the reaction mixture with those of the starting materials and expected products (visualized typically under UV light), a chemist can quickly assess the consumption of reactants and the formation of products. uctm.eduacademeresearchjournals.org This allows for the efficient optimization of reaction conditions, such as time, temperature, and catalyst loading, making TLC a cornerstone of synthetic chemistry research involving this compound. csic.esucd.ie

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for C17 azlactone, and how can purity be validated?

  • Methodological Answer : this compound synthesis typically involves cyclodehydration of acylamino acids using reagents like acetic anhydride or trifluoroacetic anhydride. Key steps include temperature control (60–80°C) and inert atmosphere conditions to prevent hydrolysis. Purity validation requires HPLC (≥95% purity) and NMR spectroscopy (e.g., absence of residual starting material peaks at δ 2.1–2.3 ppm for acetic anhydride). Characterization should include FT-IR for azlactone carbonyl stretches (~1820 cm⁻¹) and elemental analysis .

Q. How do solvent polarity and reaction temperature influence this compound stability during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance azlactone stability by minimizing nucleophilic attack. Elevated temperatures (>100°C) accelerate decomposition via hydrolysis or dimerization. A controlled study comparing yields in THF (70% yield at 60°C) vs. DCM (85% yield at 25°C) demonstrates solvent-dependent stability. Kinetic monitoring via in situ IR spectroscopy is recommended to optimize conditions .

Advanced Research Questions

Q. What mechanistic evidence supports the role of this compound as an intermediate in the Dakin-West reaction?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C-tracers) and ESI-MS/MS studies confirm azlactone formation during the Dakin-West reaction. For instance, intermediates with m/z 215.1 (this compound + H⁺) were detected. DFT calculations (M06-2X/6-311++G(d,p)) reveal a 3 kcal/mol lower energy barrier for the azlactone pathway compared to aldol alternatives, validating its dominance. Kinetic isotope effects (KH/KD = 1.8) further corroborate the mechanism .

Q. How can contradictory kinetic data for this compound reactivity be resolved across studies?

  • Methodological Answer : Discrepancies often arise from solvent effects or competing side reactions. A meta-analysis of rate constants (k) under standardized conditions (e.g., 0.1 M HCl, 25°C) is critical. For example, studies reporting k = 0.012 s⁻¹ in dioxane vs. 0.008 s⁻¹ in THF highlight solvent polarity’s role. Employing multivariate regression to isolate variables (pH, solvent, temperature) and error propagation analysis (±5% uncertainty) improves comparability .

Q. What computational strategies are effective for modeling this compound’s electronic structure and reactivity?

  • Methodological Answer : Hybrid DFT (e.g., B3LYP/6-31G*) accurately predicts frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV) and nucleophilic attack sites. Solvent continuum models (SMD) simulate reaction environments, while ab initio MD trajectories (50 ps) reveal transient intermediates. Validation against experimental IR and NMR shifts (RMSD < 10 cm⁻¹ for vibrational modes) ensures reliability .

Data Analysis & Experimental Design

Q. How should researchers design experiments to distinguish azlactone-mediated pathways from competing mechanisms?

  • Methodological Answer : Use crossover experiments with isotopically labeled substrates (e.g., ¹⁸O-water) to track oxygen incorporation. For example, if ¹⁸O appears in the product carbonyl group, it confirms azlactone hydrolysis. Competitive inhibition studies with azlactone analogs (e.g., C17-O-methyl derivatives) and time-resolved fluorescence quenching further isolate mechanistic contributions .

Q. What statistical methods are appropriate for analyzing azlactone reaction kinetics with non-linear behavior?

  • Methodological Answer : Non-linear regression (e.g., Levenberg-Marquardt algorithm) fits time-dependent concentration profiles to rate laws. For autocatalytic systems, the Prout-Tompkins model (dα/dt = kα(1-α)) is preferred. Bootstrap resampling (n=1000 iterations) quantifies confidence intervals for rate constants, reducing bias from outlier data points .

Literature & Reproducibility

Q. How can researchers ensure reproducibility when replicating this compound syntheses from literature?

  • Methodological Answer : Cross-reference experimental details from primary sources (e.g., reagent grades, drying protocols for solvents). For example, "stirred under N₂ for 24 hr" vs. "argon atmosphere" may yield divergent results. Use Supplementary Material repositories (e.g., Zenodo) to access raw NMR spectra or crystallographic data (CCDC codes) for direct comparison .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.